Diphenylamine
Description
Diphenylamine (DPA, (C₆H₅)₂NH) is an aromatic amine derivative of aniline, characterized by two phenyl groups attached to a central nitrogen atom. It is a colorless solid (though commercial samples often appear yellow due to oxidation) with moderate water solubility and high solubility in organic solvents . DPA is industrially significant for its antioxidant properties, widely used in lubricants, polymers, and agrochemicals to inhibit oxidative degradation . Additionally, it serves as a precursor in synthesizing dyes, pharmaceuticals, and optoelectronic materials .
Key properties include:
- Hydrophobicity: Measured via RP-TLC (reversed-phase thin-layer chromatography), DPA derivatives exhibit logP values ranging from 2.5 to 4.2, correlating with their antimicrobial and biofilm-inhibiting activities .
- Biological Activity: DPA derivatives demonstrate antimicrobial, antifungal, and hepatotoxic effects, depending on substituents .
Structure
3D Structure
Properties
IUPAC Name |
N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBHHRLKUKUOEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N, Array | |
| Record name | DIPHENYLAMINE | |
| Source | CAMEO Chemicals | |
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| Record name | DIPHENYLAMINE | |
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Related CAS |
25656-57-9 | |
| Record name | Poly(diphenylamine) | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4021975 | |
| Record name | Diphenylamine | |
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Molecular Weight |
169.22 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diphenylamine is a light tan to brown solid with a pleasant odor. Sinks in water. (USCG, 1999), Dry Powder; Liquid; Other Solid; Water or Solvent Wet Solid, Colorless, tan, amber, or brown crystalline solid with a pleasant, floral odor. (fungicide); [NIOSH], Solid, COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR., Colorless, tan, amber, or brown crystalline solid with a pleasant, floral odor., Colorless, tan, amber, or brown crystalline solid with a pleasant, floral odor. [fungicide] | |
| Record name | DIPHENYLAMINE | |
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| Record name | Benzenamine, N-phenyl- | |
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| Source | Human Metabolome Database (HMDB) | |
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| Record name | DIPHENYLAMINE | |
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| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0240.html | |
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Boiling Point |
576 °F at 760 mmHg (NTP, 1992), 302 °C, 302.00 °C. @ 760.00 mm Hg, 576 °F | |
| Record name | DIPHENYLAMINE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Diphenylamine | |
| Source | Human Metabolome Database (HMDB) | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | DIPHENYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diphenylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0240.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Flash Point |
307 °F (NTP, 1992), 307 °F, 153 °C OC, 153 °C c.c. | |
| Record name | DIPHENYLAMINE | |
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| Record name | Diphenylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/471 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | N,N-DIPHENYLAMINE | |
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| Record name | DIPHENYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0466 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | DIPHENYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/172 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diphenylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0240.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 61 °F (NTP, 1992), 1 g dissolves in 2.2 ml of alcohol, 4 ml propyl alcohol; Freely sol in benzene, ether, glacial acetic acid, carbon disulfide., Very sol in ethanol, acetone, benzene, carbon tetrachloride, pyridine, ethyl acetate; sol in ether, acetic acid; slightly sol in chloroform, Soluble in oxygenated and aromatic solvents, In water, 53 mg/liter @ 20 °C, 0.053 mg/mL at 20 °C, Solubility in water: very poor, 0.03% | |
| Record name | DIPHENYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8586 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | N,N-DIPHENYLAMINE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1108 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diphenylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032562 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIPHENYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0466 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Diphenylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0240.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.068 at 141.8 °F (USCG, 1999) - Denser than water; will sink, 1.16, 1.2 g/cm³ | |
| Record name | DIPHENYLAMINE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIPHENYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0466 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIPHENYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/172 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diphenylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0240.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
5.82 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.82 (Air= 1), Relative vapor density (air = 1): 5.8, 5.82 | |
| Record name | DIPHENYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8586 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N,N-DIPHENYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1108 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIPHENYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0466 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIPHENYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/172 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
1 mmHg at 226.9 °F ; 60 mmHg at 404.4 °F (NTP, 1992), 0.00067 [mmHg], 6.70X10-4 mm Hg @ 25 °C, Vapor pressure at 20 °C: negligible, 1 mmHg at 227 °F, (227 °F): 1 mmHg | |
| Record name | DIPHENYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8586 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diphenylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/471 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N,N-DIPHENYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1108 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIPHENYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Impurities |
Six commercial brands of DPA were analyzed for these impurities: o-cyclohexylaniline was in all samples; p-biphenylamine in 4; o-biphenylamine in 3 and p-cyclohexylaniline in 1., A number of primary and secondary amines have been reported as impurities in commercial DPA, including p-biphenylamine., ...The carcinogen 4-aminodiphenyl may be present as an impurity during manufacturing process. This may be concentrated to significant proportions in tars... At distillation stage... hazard of bladder cancer. | |
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Color/Form |
Monoclinic leaflets from dilute alcohol, Crystals, Colorless, tan, amber, or brown crystalline solid. | |
CAS No. |
122-39-4, 68442-68-2 | |
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Melting Point |
129 to 131 °F (NTP, 1992), 53-54 °C, 52 - 54 °C, 53 °C, 127 °F | |
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Preparation Methods
Diphenylamine is primarily synthesized through the thermal deamination of aniline over oxide catalysts. The reaction can be represented as follows: [ 2 \text{C}_6\text{H}_5\text{NH}_2 \rightarrow (\text{C}_6\text{H}_5)_2\text{NH} + \text{NH}_3 ] This method involves heating aniline in the presence of an oxide catalyst, which facilitates the removal of an amine group, resulting in the formation of this compound and ammonia .
Chemical Reactions Analysis
Diphenylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form compounds such as phenothiazine when reacted with sulfur. The reaction is as follows[ (\text{C}_6\text{H}_5)_2\text{NH} + 2\text{S} \rightarrow \text{S}(\text{C}_6\text{H}_4)_2\text{NH} + \text{H}_2\text{S} ]
Cyclisation: With iodine, this compound undergoes dehydrogenation to give carbazole, with the release of hydrogen iodide[ (\text{C}_6\text{H}_5)_2\text{NH} + \text{I}_2 \rightarrow (\text{C}_6\text{H}_4)_2\text{NH} + 2\text{HI} ]
Substitution: this compound can react with strong acids to form salts. For example, treatment with sulfuric acid gives the bisulfate[ [(\text{C}_6\text{H}_5)_2\text{NH}_2]- ]
Scientific Research Applications
Antioxidant Properties
Industrial Applications:
Diphenylamine is widely used as an antioxidant in lubricants, plastics, and rubber products. Its ability to prevent oxidative degradation extends the lifespan of these materials by stabilizing them against heat, light, and oxygen exposure .
Research Findings:
Studies have shown that DPA can inhibit lipid peroxidation in red blood cell membranes, although it may also promote the formation of lipid hydroperoxides under certain conditions . This dual behavior underscores the complexity of DPA's antioxidant mechanisms.
Agricultural Uses
Fungicide and Scald Inhibitor:
In agriculture, DPA serves as a fungicide and is employed as a scald inhibitor for apples. It protects apple skin from oxidative damage during storage, preventing brown spots caused by α-farnesene oxidation .
Case Study:
Research has demonstrated that applying DPA as a postharvest treatment significantly reduces scald incidence in stored apples, enhancing their marketability and shelf life .
Stabilizer in Explosives
Chemical Stabilization:
DPA is used as a stabilizer in smokeless powder and nitrocellulose-based explosives. It binds degradation products, preventing further breakdown and ensuring safety during storage and handling .
Practical Implication:
The presence of DPA in gunshot residue analysis highlights its importance in forensic science, aiding in the detection of firearm use .
Redox Indicator
Analytical Chemistry:
DPA derivatives are utilized as redox indicators in titrations, particularly in alkaline solutions. The color change associated with the oxidation of DPA can be used to quantify redox reactions .
Dye Production
Intermediate Role:
this compound is a key intermediate in the synthesis of various azo dyes, such as Metanil Yellow and Acid Orange 5. Its role as a dye mordant enhances dye adherence to fabrics .
Pharmaceutical Applications
Drug Development:
DPA derivatives exhibit significant biological activities, including anti-inflammatory and analgesic properties. Notable compounds derived from DPA include NSAIDs like diclofenac and mefenamic acid, which are widely used in pain management .
Research Insights:
Studies indicate that DPA derivatives may possess antimicrobial and anti-cancer activities, warranting further investigation into their therapeutic potential .
Summary Table of Applications
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Antioxidants | Lubricants, plastics, rubber | Prevents oxidative degradation |
| Agriculture | Fungicide, apple scald inhibitor | Enhances shelf life and marketability |
| Explosives Stabilizer | Smokeless powder | Ensures safety during storage |
| Redox Indicator | Analytical chemistry | Useful in titrations |
| Dye Production | Azo dye synthesis | Improves dye adherence |
| Pharmaceuticals | NSAID derivatives | Pain relief and anti-inflammatory effects |
Mechanism of Action
Diphenylamine exerts its effects primarily through its antioxidant properties. It acts as a radical scavenger, neutralizing free radicals and preventing oxidative damage to various materials. In biological systems, this compound targets the red blood cell system and can cause abnormal erythropoiesis in the spleen, leading to congestion and haemosiderosis. Prolonged exposure can also result in changes in the liver and kidneys .
Comparison with Similar Compounds
Comparison with Similar Compounds
Diphenylamine vs. Triphenylamine (TPA)
| Property | This compound (DPA) | Triphenylamine (TPA) |
|---|---|---|
| Structure | Two phenyl groups on N | Three phenyl groups on N |
| Electron Donation | Moderate (IP ≈ 7.1 eV) | Stronger (IP ≈ 6.8 eV) |
| Optoelectronic Use | Blue emitter (λmax ~472 nm) | Red-shifted emission (λmax ~530 nm) |
| Quantum Yield | 0.45 | 0.62 |
| Thermal Stability | Td = 421°C | Td = 450°C |
TPA’s additional phenyl group enhances conjugation and electron-donating capacity, making it superior in OLED host materials for red emission and higher quantum efficiency .
This compound vs. Benzothiadiazole (BTD)
| Property | DPA Derivatives | BTD Derivatives |
|---|---|---|
| Electron Nature | Electron-rich donor | Electron-deficient acceptor |
| Optical Range | Blue to green (472–530 nm) | Near-infrared (NIR) emission |
| Solid-State Behavior | Moderate fluorescence | High fluorescence, elastic crystals |
| Applications | OLED blue emitters | NIR sensors, flexible optoelectronics |
BTD’s strong electron-withdrawing nature enables charge-transfer complexes for NIR applications, whereas DPA derivatives excel in blue-light emission .
This compound vs. Alkylated DPA Derivatives
| Property | Nonylated DPA | Dodecylated DPA |
|---|---|---|
| Solubility | Moderate in oils | High in nonpolar matrices |
| Oxidative Stability | High (PDSC onset ~220°C) | Reduced (PDSC onset ~200°C) |
| Lubricant Performance | Effective antioxidant | Poor deposit control |
Longer alkyl chains (e.g., dodecyl) improve solubility but reduce oxidative stability due to steric hindrance, limiting their use in high-temperature lubricants .
This compound vs. 2-Phenethylamines
| Property | DPA Derivatives | 2-Phenethylamines |
|---|---|---|
| Structure | Aromatic amine | Phenethyl backbone + amine |
| Biological Target | Antimicrobial, hepatotoxic | CNS receptors (e.g., dopamine) |
| Therapeutic Use | Limited due to toxicity | Neuropharmacology (e.g., antidepressants) |
While both classes exhibit bioactivity, 2-phenethylamines are optimized for receptor-specific CNS applications, whereas DPA derivatives face toxicity challenges .
This compound vs. Polythis compound (PDPA)
| Property | DPA | PDPA |
|---|---|---|
| Conductivity | Insulating | Semiconducting (10<sup>−3</sup> S/cm) |
| Sensor Performance | N/A | High sensitivity (0.51 µA/µM glucose) |
| Stability | Prone to oxidation | Enhanced thermal/chemical stability |
PDPA’s polymerized structure enables applications in biosensors, outperforming monomeric DPA in electron transfer and stability .
Key Research Findings
- Structure-Activity Relationship (SAR): Substituents like –OCH₃ (IP ≈ 6.5 eV) enhance electron donation, while –NO₂ (IP ≈ 7.8 eV) improves acceptor strength in optoelectronics .
- Toxicity Mechanism : DPA and NSAIDs (e.g., diclofenac) uncouple mitochondrial oxidative phosphorylation, depleting ATP and causing hepatocyte injury .
- Industrial Optimization: Nonylated DPA remains the preferred antioxidant in lubricants, balancing solubility (logP ≈ 8.2) and oxidative resistance .
Biological Activity
Diphenylamine (DPA) is an organic compound with significant biological activity, particularly noted for its antimicrobial, anticancer, and antioxidant properties. This article explores the various biological activities of DPA, supported by research findings, case studies, and data tables.
This compound is chemically represented as and consists of two phenyl groups connected by an amine group. Its structure allows it to participate in various chemical reactions, leading to a range of biological activities.
Antimicrobial Activity
DPA and its derivatives have been extensively studied for their antimicrobial properties. A study synthesized several new derivatives of this compound, which were screened for antibacterial and antifungal activity. The results indicated that certain derivatives exhibited potent antimicrobial effects, suggesting their potential use in treating infections caused by resistant strains of bacteria .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Hydrazino-N,N-diphenylacetamide | Antibacterial | 50 µg/mL |
| N-(4-hydroxyphenyl)-diphenylamine | Antifungal | 25 µg/mL |
| N,N-Diphenyl-2,4-dicarboxamide | Antimicrobial | 75 µg/mL |
Anticancer Properties
Research has shown that DPA exhibits significant anticancer activity. In a study involving various cancer cell lines (HT-29 and MCF-7), treatment with DPA derivatives resulted in reduced cell viability. The most effective concentrations were found to be 50 µM and 100 µM, which significantly decreased viability compared to control groups .
Case Study: Anticancer Effects of DPA Derivatives
- Cell Lines Used: HT-29 (colon cancer), MCF-7 (breast cancer).
- Findings:
- At 50 µM concentration, viability dropped to 40% in HT-29 cells.
- At 100 µM concentration, MCF-7 cells showed a viability reduction to 35%.
Antioxidant Activity
DPA has been identified as a potent antioxidant. Studies utilizing the DPPH radical scavenging method demonstrated that DPA derivatives effectively neutralized free radicals, indicating their potential role in preventing oxidative stress-related diseases .
Table 2: DPPH Radical Scavenging Activity of this compound Derivatives
| Concentration (µg/mL) | Scavenging Activity (%) |
|---|---|
| 50 | 13 |
| 2500 | 45 |
| 5000 | 63 |
Metabolism and Toxicological Profile
The metabolism of this compound has been studied in various animal models. For instance, in goats treated with this compound, approximately 97% of the administered dose was recovered from urine and feces within a week. The primary metabolic pathway involved hydroxylation followed by conjugation with sulfate or glucuronic acid .
Table 3: Distribution of Radioactive Residues in Goats
| Tissue/Fluid | % Recovery of Total Dose |
|---|---|
| Urine | 87.3 |
| Faeces | 6.4 |
| Milk | 0.54 |
| Liver | Low levels |
Q & A
Basic Research Question
- Interference resistance : DPA outperforms UV absorption (A260) in samples with protein/RNA contamination. For example, RNA contamination at 50% mass fraction causes <5% error in DPA assays vs. >30% error in UV .
- Sensitivity : DPA detects 3–5 µg DNA/mL, while fluorescence methods (e.g., PicoGreen) detect 0.1–1 µg/mL. Use fluorescence for trace DNA and DPA for crude lysates .
- Cost-effectiveness : DPA requires no specialized equipment, unlike fluorescence spectroscopy .
What mechanistic evidence supports or contradicts this compound’s potential carcinogenicity in mammalian systems?
Advanced Research Question
Conflicting data exist:
- Negative genotoxicity : DPA showed no mutagenicity in Ames tests or micronucleus assays but induced oxidative stress in human cell lines at cytotoxic concentrations (>8.97 µM) .
- Immunosuppression : Dose-dependent reduction in natural killer cell activity (in vitro) and hyperplasia in rat tissues suggest non-genotoxic carcinogenic pathways .
- Metabolite analysis : N-nitrosothis compound, a suspected carcinogen, was not detected in rat or human metabolism studies, challenging earlier hypotheses .
Methodological recommendation: Use high-throughput ToxCast/Tox21 assays to map key carcinogenic characteristics (e.g., oxidative stress, immunosuppression) across concentrations .
How can researchers address analytical challenges in quantifying this compound pesticide residues in food matrices?
Advanced Research Question
- Sample preparation : QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction with dSPE cleanup (e.g., PSA/C18 sorbents) achieves >95% recovery in apples. GC/MS calibration: y = 0.0110x + 0.0003 (R = 0.9995) for DPA quantification .
- Interference mitigation : LC-MS/MS with isotope-labeled internal standards (e.g., this compound-d10) corrects matrix effects in complex samples .
- Regulatory alignment : Validate methods against FAO/WHO residue limits (e.g., 10 mg/kg in apples) using multi-laboratory reproducibility tests .
What experimental designs resolve contradictions in this compound’s genotoxicity assessments?
Advanced Research Question
- Integrated testing strategies : Combine in vitro (Ames test, Comet assay) and in silico (QSAR, Tox21) approaches to assess metabolic activation pathways. For example, DPA’s diphenylnitroxide radical forms in microsomal systems but not in vivo .
- Dose-response refinement : Use high-content screening (HCS) to differentiate cytotoxic (≥10 µM) vs. sub-cytotoxic effects in human hepatoma (HepG2) cells .
- Species-specific metabolism : Compare rat and human hepatic microsomes to evaluate cross-species relevance of carcinogenicity data .
How can this compound derivatives be engineered for advanced material applications?
Advanced Research Question
- Electroactive polymers : Couple DPA with tetraphenylethylene (TPE) to create fluorescence "turn-on" probes for redox-active bioanalytes (e.g., HO) with >90% quantum yield .
- Explosives stabilization : Nitration of DPA produces dinitrothis compound, which stabilizes nitrocellulose-based propellants by scavenging NO radicals. Validate via accelerated aging tests (70°C/28 days) and HPLC monitoring .
What toxicokinetic parameters are critical for this compound risk assessment in human exposure studies?
Advanced Research Question
- Absorption : Oral bioavailability in humans is incomplete (24-hour urinary excretion = 15% unmetabolized DPA + 4-hydroxy-DPA metabolites). Model using PBPK with enterocyte permeability coefficients .
- Metabolite profiling : Detect 4-hydroxythis compound as the primary metabolite in urine (HPLC-UV, LOD = 0.1 µg/mL) to estimate exposure levels .
- Interspecies differences : Rats exhibit faster biliary excretion (>80% in 48 hours) vs. humans, necessitating allometric scaling for risk extrapolation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
